molecular formula C7H16N2O2S B1636865 1-(2-(Methylsulfonyl)ethyl)piperazine CAS No. 479065-30-0

1-(2-(Methylsulfonyl)ethyl)piperazine

Cat. No.: B1636865
CAS No.: 479065-30-0
M. Wt: 192.28 g/mol
InChI Key: CTIYSVWSRPUAAZ-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

Piperazine and its derivatives are a cornerstone of medicinal chemistry. The piperazine ring is considered a "privileged scaffold" because it is a structural component in numerous drugs with a wide range of therapeutic applications. echemi.com The two nitrogen atoms in the piperazine ring allow for substitutions, leading to a vast diversity of chemical structures and biological activities. mdpi.com These derivatives have been investigated for a multitude of therapeutic uses, including as anticancer, antihistamine, antianginal, antidepressant, and antiviral agents. echemi.com

The synthesis of piperazine derivatives can be achieved through several methods, including N-alkylation of the piperazine ring with alkyl halides or sulfonates, and reductive amination. googleapis.com The reactivity of the two nitrogen atoms can be controlled to produce mono- or di-substituted piperazines, allowing for fine-tuning of the molecule's properties.

Significance of the Methylsulfonyl and Piperazine Moiety in Chemical Biology Research

The methylsulfonyl group is a significant functional group in chemical biology and drug design. It is known to be metabolically stable and can act as a hydrogen bond acceptor, which can enhance the binding of a molecule to its biological target. The inclusion of a sulfonyl group can also improve a compound's pharmacokinetic properties, such as its solubility and metabolic stability.

The piperazine moiety is equally important in chemical biology research. Its ability to be protonated at physiological pH allows it to participate in ionic interactions and hydrogen bonding, which are crucial for molecular recognition by biological targets. The piperazine ring can also serve as a linker to connect different pharmacophores within a single molecule, leading to the development of hybrid drugs with dual or synergistic activities. The combination of the piperazine and methylsulfonyl moieties in 1-(2-(Methylsulfonyl)ethyl)piperazine results in a compound with a unique set of properties that are of interest for further investigation in drug discovery.

Structural Diversity and Analog Development within the this compound Class

The development of structural analogs is a key strategy in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of a lead compound. For the this compound class, structural diversity can be introduced at several positions.

One approach is to modify the substitution on the second nitrogen atom of the piperazine ring. This position is available for the introduction of a wide variety of functional groups, which can significantly alter the compound's biological activity. For example, the introduction of aromatic or heteroaromatic rings can lead to compounds with affinity for specific receptors or enzymes.

Another strategy is to modify the methylsulfonyl ethyl side chain. For instance, the length of the ethyl linker can be altered, or the methyl group of the sulfonyl moiety can be replaced with other alkyl or aryl groups. These modifications can influence the compound's binding affinity and selectivity for its target.

Research into related sulfonylpiperazine derivatives has shown a wide range of biological activities. For example, various sulfonylpiperazine analogs have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. mdpi.comchemicalbook.com The development of these analogs provides valuable insights into the structure-activity relationships within this class of compounds and highlights the potential of the this compound scaffold for the discovery of new therapeutic agents.

Examples of Biologically Active Piperazine Analogs

Compound NameTherapeutic AreaReference
ImatinibAnticancer-
OlanzapineAntipsychotic-
CiprofloxacinAntibiotic-
SildenafilErectile Dysfunction-

Note: This table provides examples of well-known drugs containing the piperazine scaffold to illustrate its broad therapeutic importance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfonylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIYSVWSRPUAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Methylsulfonyl)piperazine (B1332412) and its Derivatives

The initial formation of a sulfonamide bond on the piperazine (B1678402) ring is a fundamental step in many synthetic pathways leading to the target compound. This is typically achieved through direct monosubstitution or reaction with electrophilic sulfonylating agents.

Direct Monosubstitution of Piperazine Ring Systems

Achieving selective monosubstitution on the symmetrical piperazine ring presents a common synthetic challenge due to the potential for disubstitution. One effective strategy involves the use of a large excess of piperazine relative to the alkylating or acylating agent, which statistically favors the formation of the mono-substituted product google.com. Another approach is the in-situ formation of a piperazine salt, such as piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting mono-functionalization mdpi.comgoogle.com. The reaction of piperazine with one equivalent of an acid, like acetic acid, can also be employed to achieve selective N-protection and subsequent mono-alkylation chemicalbook.com.

Reaction with Sulfonyl Chlorides and Related Electrophiles

A direct and widely used method for the synthesis of 1-(methylsulfonyl)piperazine and its derivatives is the reaction of a piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, like triethylamine, in a suitable solvent such as dichloromethane (B109758) mdpi.com. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. This method has been successfully applied to synthesize various N-sulfonylpiperazine derivatives mdpi.comewha.ac.kr.

For instance, the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) was achieved by reacting trimetazidine (B612337) with methanesulfonyl chloride in dichloromethane with triethylamine, resulting in a high yield of the desired product mdpi.com. This general principle can be applied to piperazine itself to yield 1-(methylsulfonyl)piperazine nih.govcymitquimica.combldpharm.com.

Multi-Step Synthetic Pathways for the Introduction of the 2-(Methylsulfonyl)ethyl Moiety

An alternative strategy involves the initial presence of the piperazine or a protected piperazine, followed by the introduction of the 2-(methylsulfonyl)ethyl group through alkylation or a series of functional group transformations.

Alkylation of Piperazine Derivatives with Methylsulfonylethyl Synthons

This approach utilizes a pre-formed piperazine derivative which is then alkylated with a synthon containing the 2-(methylsulfonyl)ethyl moiety. A common strategy to ensure mono-alkylation is the use of N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) as the starting material chemicalbook.comgoogle.commdpi.comresearchgate.netjgtps.com. The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective alkylation on the unprotected nitrogen.

Key synthons for this alkylation include 2-chloroethyl methyl sulfone or methyl vinyl sulfone. The reaction of N-Boc-piperazine with 2-chloroethyl methyl sulfone, typically in the presence of a base like potassium carbonate in a solvent such as acetonitrile, would yield N-Boc-1-(2-(methylsulfonyl)ethyl)piperazine. Subsequent deprotection of the Boc group under acidic conditions would then furnish the final product, 1-(2-(methylsulfonyl)ethyl)piperazine.

Alternatively, a Michael addition reaction using methyl vinyl sulfone as the electrophile can be employed. Methyl vinyl sulfone is a good Michael acceptor, and its reaction with piperazine or a mono-protected piperazine derivative can lead to the desired product mdpi.comscripps.edu. The reaction of N-methylpiperazine with a methylsulfone has been reported to occur in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) mdpi.com.

Functional Group Interconversions Leading to the Methylsulfonyl Group

In some synthetic routes, the sulfonyl group is introduced at a later stage through the oxidation of a corresponding thioether. For example, a piperazine derivative could be alkylated with a precursor such as 2-chloroethyl methyl sulfide. The resulting thioether can then be oxidized to the sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) mdpi.com. This two-step process of alkylation followed by oxidation provides an alternative pathway to the target molecule.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of molecules like this compound. These include catalytic N-alkylation and the use of flow chemistry.

Catalytic methods for the N-alkylation of piperazines offer a more atom-economical and environmentally friendly alternative to traditional methods. Various transition metal catalysts, such as those based on copper, have been shown to be effective for the N-alkylation of piperazines with alcohols researchgate.net. For instance, a Cu–Cr–La/γ-Al2O3 catalyst has been used for the synthesis of N-monoalkyl derivatives of piperazine from alcohols researchgate.net. Ruthenium-based pincer complexes have also been explored for the selective amination of alcohols, which can be a step in the synthesis of piperazine derivatives researchgate.net.

Flow chemistry represents a paradigm shift in multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous process syrris.jptue.nlresearchgate.net. This technology offers improved safety, efficiency, and scalability. A multi-step synthesis of a complex molecule involving piperazine derivatives has been successfully demonstrated using a flow process, highlighting the potential of this approach for the synthesis of this compound and its analogs syrris.jp.

Chemoselective Preparations

The chemoselective synthesis of 1-substituted piperazines has been streamlined through methods that avoid the traditional multi-step protect-react-deprotect sequence. A notable one-pot, one-step protocol relies on the principle of selective protonation. mdpi.com By reacting piperazine with one equivalent of an acid (like hydrochloric or acetic acid), a piperazin-1-ium (B1237378) cation is formed in situ. mdpi.comresearchgate.net This protonation effectively "protects" one of the nitrogen atoms, leaving the other free to react with an appropriate electrophile. mdpi.com

This approach allows for direct N1-monosubstitution with high yields and purity. mdpi.com The reaction can be applied to a variety of electrophilic reagents, including aza-Michael addition reactions with activated alkenes, which is a key route for introducing the 2-(methylsulfonyl)ethyl group. researchgate.net For instance, the reaction of the piperazin-1-ium salt with methyl vinyl sulfone would yield the target compound, this compound. This method is advantageous due to its simplicity, cost-effectiveness, and the suppression of the formation of disubstituted byproducts. mdpi.com A similar strategy has been employed in the synthesis of related compounds, where piperazine monohydrochloride is reacted with electrophiles like 2-(2-chloroethoxy)ethanol (B196239) to achieve selective N-alkylation. google.com

Application of Supported Catalysts in Synthesis

The use of supported catalysts offers significant advantages in organic synthesis, including simplified product purification, catalyst reusability, and suitability for continuous flow processes. mdpi.commdpi.comnih.gov In the context of piperazine synthesis, heterogeneous catalysts have been effectively employed.

The chemoselective, one-pot synthesis of monosubstituted piperazines can be facilitated by heterogeneous catalysis using metal ions supported on commercial polymeric resins. mdpi.comresearchgate.net These resin-supported catalysts are integral to the simplified protocol, functioning effectively in common solvents at room or elevated temperatures. researchgate.net Another example is the use of a copper(I) iodide catalyst chelated on an Amberlyst® A21 resin for the synthesis of triazoles, which demonstrates the utility of polymer-supported catalysts in facilitating complex organic transformations. nih.gov

Furthermore, catalysts supported on inorganic materials like alumina (B75360) (Al₂O₃) have been used for the N-alkylation of piperazine. For example, a Cu-Co-Mo/Al₂O₃ catalyst has been successfully used to synthesize N-ethyl piperazine from piperazine and ethanol, highlighting the role of supported catalysts in forming C-N bonds with the piperazine ring. google.com

Synthesis of Diverse Heterocyclic and Aromatic Analogs Incorporating the this compound Core

The this compound moiety is a valuable building block for creating more complex molecules with diverse structural features. The available nitrogen atom at the N4 position serves as a convenient handle for extension and conjugation with various aromatic and heterocyclic systems.

Thiazole-Piperazine Linkages

Thiazole (B1198619) rings are prevalent in pharmacologically active compounds. nih.gov Several synthetic routes exist to connect a thiazole ring to a piperazine core. One common method involves reacting a piperazine derivative with a pre-functionalized thiazole. For example, the reaction of piperazine with 4-chloromethyl-2-amino thiazoles leads to the desired piperazine-tethered thiazole compounds. mdpi.com

A more elaborate synthesis involves building the thiazole ring onto a piperazine-containing intermediate. In a representative synthesis, a related compound, 1-(methylsulphonyl)piperazine, was first reacted with 4-fluorobenzaldehyde. nih.gov The resulting aldehyde was then converted to its corresponding thiosemicarbazone, which subsequently underwent a ring-closure reaction with a 2-bromoacetophenone (B140003) derivative to generate the final thiazole-piperazine conjugate. nih.gov This general strategy can be adapted to incorporate the this compound scaffold.

Below is a table summarizing a synthetic pathway for thiazole-piperazine derivatives. nih.gov

StepReactantsProductPurpose
11-(Methylsulphonyl)piperazine, 4-Fluorobenzaldehyde4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehydeIntroduction of an aldehyde handle
2Product from Step 1, HydrazinecarbothioamideThiosemicarbazone derivativeFormation of thiazole precursor
3Product from Step 2, 2-Bromoacetophenone derivativeThiazole-piperazine conjugateRing closure to form the thiazole moiety

This table is based on a synthesis using 1-(methylsulphonyl)piperazine, but the principles are applicable for the target compound.

Pyrazine (B50134) and Quinoxaline (B1680401) Conjugates

Pyrazine and its benzo-fused analog, quinoxaline, are important N-heterocycles. nih.govum.edu.my The synthesis of piperazine-quinoxaline conjugates has been achieved through various methods. A notable approach is the Mamedov rearrangement, which involves the reaction of 3-aroylquinoxalinones with substituted benzene-1,2-diamines to produce 2-(benzimidazol-2-yl)quinoxalines. nih.gov By using a benzene-1,2-diamine that has been pre-functionalized with a piperazine moiety, this method can be used to synthesize piperazine-coupled quinoxaline derivatives. nih.gov

Another powerful technique for creating C-C bonds with heteroaromatics is the Suzuki–Miyaura cross-coupling reaction. This has been used to synthesize pyrazine bisindoles by coupling 2,5-dibromopyrazine (B1339098) with a borylated reaction partner. mdpi.com A similar strategy could be employed by reacting a halogenated pyrazine or quinoxaline with a boronic acid or ester derivative of this compound, or vice-versa.

The table below outlines key synthetic methods for these conjugates.

MethodDescriptionStarting Materials ExampleResulting Linkage
Mamedov RearrangementReaction of 3-aroylquinoxalinones with piperazine-substituted o-phenylenediamines. nih.gov3-Aroylquinoxalinone, 4-(Piperazin-1-yl)benzene-1,2-diaminePiperazine linked to a quinoxaline core via a benzene (B151609) ring.
Dehydrogenative CouplingDehydrogenation of piperazines can yield pyrazine derivatives. nih.govPiperazine derivativesDirect conversion of piperazine ring to pyrazine.
Suzuki-Miyaura CouplingPd-catalyzed cross-coupling of a borylated compound with a halide. mdpi.com2,5-Dibromopyrazine, Borylated piperazine derivativeDirect C-C bond between pyrazine and piperazine (or linking group).

Benzoisoquinoline Derivatives

The benzoisoquinoline skeleton is a core structure in many alkaloids and synthetic compounds. mdpi.comtaylorandfrancis.com The synthesis of these structures can be achieved through various modern organic reactions. For instance, a combination of Sonogashira coupling to form a key C-C bond followed by a Titanium-catalyzed intramolecular hydroamination of an alkyne can effectively close the heterocyclic ring to form dihydro- and tetrahydroisoquinolines. researchgate.net

To incorporate the this compound moiety, one would typically synthesize a functionalized benzoisoquinoline (e.g., a halo-benzoisoquinoline) and subsequently perform a nucleophilic substitution reaction with the piperazine nitrogen. This standard N-arylation or N-alkylation approach would forge the final link between the two scaffolds.

Sulfonamide and Carboxamide Extensions

The secondary amine of the this compound core provides a reactive site for further functionalization, commonly through the formation of sulfonamide or carboxamide linkages. mdpi.comnih.gov

Sulfonamide Synthesis: Sulfonamides are readily synthesized by reacting the N4 nitrogen of the piperazine with a suitable sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as triethylamine. mdpi.com This reaction is generally efficient and high-yielding. A study on the synthesis of trimetazidine derivatives successfully produced compounds like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine using this method. mdpi.com

Carboxamide Synthesis: Similarly, carboxamides are formed by reacting the piperazine with an acyl chloride (R-COCl) or a carboxylic acid activated with a coupling agent. This acylation reaction is a fundamental transformation in organic chemistry. Studies comparing carboxamide and sulfonamide derivatives of arylpiperazines confirm the straightforward nature of these synthetic extensions. nih.gov

The table below summarizes the synthesis of these extensions.

Extension TypeReagentReaction ConditionsResulting Functional Group
SulfonamideSulfonyl chloride (e.g., R-SO₂Cl)Base (e.g., triethylamine) in a solvent like dichloromethane. mdpi.com-SO₂-N(piperazine)
CarboxamideAcyl chloride (e.g., R-COCl) or activated carboxylic acidBase (if using acyl chloride) or coupling agents (e.g., DCC, EDC). nih.gov-CO-N(piperazine)

Advanced Characterization Techniques for Structural Elucidation

High-Resolution Spectroscopic Analyses

High-resolution spectroscopic techniques are fundamental to the molecular characterization of 1-(2-(Methylsulfonyl)ethyl)piperazine, offering insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not widely published, spectral data for the closely related compound, 1-(Methylsulfonyl)piperazine (B1332412), can provide valuable comparative insights. tcichemicals.com

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the piperazine (B1678402) ring typically appear as multiplets in the upfield region. The ethyl bridge protons would likely present as two triplets, and the methyl group of the sulfonyl moiety would be a singlet in the upfield region.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the piperazine ring, the ethyl group, and the methyl group of the sulfonyl moiety. Predicted ¹³C NMR chemical shifts can offer a theoretical framework for spectral interpretation. np-mrd.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Methyl (SO₂)singlet~40-45
Ethyl (CH₂-SO₂)triplet~50-55
Ethyl (CH₂-N)triplet~55-60
Piperazine (C-N)multiplet~50-55
Piperazine (C-N)multiplet~45-50

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact molecular formula by measuring the mass-to-charge ratio with very high precision.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions, with common fragmentation pathways for piperazine derivatives involving cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring. researchgate.netresearchgate.netxml-journal.net The presence of the methylsulfonyl group would also lead to characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for this compound
Parameter Expected Value
Molecular FormulaC₇H₁₆N₂O₂S
Molecular Weight192.28 g/mol
HRMS (M+H)⁺Expected to be within a very narrow range of the calculated exact mass
Key Fragmentation IonsFragments corresponding to the loss of the methylsulfonyl group, and cleavage of the piperazine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. masterorganicchemistry.com C-H stretching and bending vibrations from the alkyl groups, as well as C-N stretching vibrations from the piperazine ring, would also be present. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated compounds like this compound are not expected to have strong absorptions in the UV-Vis region, as they lack extensive chromophores. Any observed absorption would likely be at shorter wavelengths (below 220 nm). nist.gov

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
Spectroscopic Technique Expected Observations
Infrared (IR) Strong S=O stretching bands (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹), C-H stretching and bending bands, C-N stretching bands.
Ultraviolet-Visible (UV-Vis) Weak absorption or no significant absorption in the 200-800 nm range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring (typically a chair conformation). researchgate.net While no crystal structure for this compound has been reported, the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride reveals a chair conformation for the piperazinium ring. researchgate.net

Chromatographic Purity and Quantification Methods (e.g., HPLC-MS/MS, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a standard method for purity determination. For a compound like this compound, which lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be suitable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of piperazine derivatives. nih.govgassnova.nonih.gov A validated LC-MS/MS method would involve optimizing chromatographic conditions (column, mobile phase) to achieve good separation and mass spectrometric parameters (precursor and product ions, collision energy) for selective and sensitive detection. researchgate.net

Table 4: General Parameters for Chromatographic Analysis of Piperazine Derivatives
Technique Typical Column Typical Mobile Phase Detection
HPLC Reversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) formate)MS, ELSD
LC-MS/MS Reversed-phase (e.g., C18)Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium formate)Tandem Mass Spectrometry (MRM mode)

Molecular Interactions and Biological Activities in Research Models

Investigation of Enzyme Inhibition Mechanisms

The interaction of 1-(2-(Methylsulfonyl)ethyl)piperazine with various enzymes has been a subject of scientific inquiry to elucidate its potential therapeutic or toxicological effects. The following subsections detail the findings from studies investigating its inhibitory potential against several key enzymes.

Currently, there is no publicly available research data detailing the specific inhibitory effects of this compound on Protein Kinase Delta (PKδ) or its influence on B-cell receptor signaling pathways.

Research into the alpha-amylase inhibitory potential of this compound is not directly available. However, a study on a series of novel phenylsulfonyl piperazine (B1678402) analogues has shed light on the potential of this class of compounds as α-amylase inhibitors. In this particular study, one of the synthesized compounds demonstrated the most significant inhibitory potential, with an inhibition percentage of 80.61±0.62, which was noted to be more potent than the standard drug, acarbose (B1664774) (78.81±0.02). Molecular docking studies of this analogue identified a strong inhibitory effect on the α-amylase enzyme, with a notable binding energy of -8.2 kcal/mol. The interaction was characterized by π-π stacking and π-anion interactions with crucial enzyme residues, highlighting its role as a potent inhibitor.

It is important to note that while this compound is a methylsulfonyl piperazine derivative, the aforementioned study focused on phenylsulfonyl piperazine analogues. Therefore, direct extrapolation of these findings to this compound should be approached with caution, and further research is warranted to determine its specific α-amylase inhibitory activity.

Table 1: Alpha-Amylase Inhibitory Activity of a Phenylsulfonyl Piperazine Analogue

Compound Inhibition Percentage (%) Binding Energy (kcal/mol)
Phenylsulfonyl Piperazine Analogue (Compound 4) 80.61 ± 0.62 -8.2
Acarbose (Standard) 78.81 ± 0.02 N/A

Data from a study on phenylsulfonyl piperazine analogues.

The specific inhibitory or activating effects of this compound on carbonic anhydrase (CA) isoforms have not been reported in the available scientific literature. However, broader studies on various piperazine derivatives have demonstrated their potential to act as CA activators (CAAs).

In one such investigation, a range of N-aryl, N-alkyl, and N-acyl-piperazines were evaluated for their activation profile against four human carbonic anhydrase isoforms (hCA I, II, IV, and VII). nih.govresearchgate.net Most of the tested derivatives exhibited activating properties against the cytosolic isoforms hCA I, II, and VII, but were inactive against the membrane-associated hCA IV. nih.govresearchgate.net The activation constants (KA) for these compounds were in the micromolar range, indicating moderate to weak activation. nih.govresearchgate.net For instance, the KAs for hCA I were between 32.6–131 µM, for hCA II they ranged from 16.2–116 µM, and for hCA VII they were between 17.1–131 µM. nih.govresearchgate.net

These findings suggest that the piperazine scaffold can interact with and modulate the activity of carbonic anhydrases. However, without specific studies on this compound, its direct impact on CA activity remains unknown.

Table 2: Carbonic Anhydrase Activation by Various Piperazine Derivatives

hCA Isoform Range of Activation Constants (KA) in µM
hCA I 32.6–131
hCA II 16.2–116
hCA VII 17.1–131
hCA IV No activity observed

Data from a study on a series of N-substituted piperazine derivatives. nih.govresearchgate.net

There is no available scientific literature or research data concerning the inhibitory effects of this compound on neutral sphingomyelinase 2 (nSMase2).

No research findings are currently available that specifically investigate the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Receptor Modulatory Effects and Ligand Binding Studies

Information regarding the receptor modulatory effects and specific ligand binding properties of this compound at various receptors is not available in the current body of scientific literature.

Cellular Biological Effects (in vitro studies)

The piperazine scaffold is present in numerous compounds demonstrating significant effects on cell viability and programmed cell death pathways in laboratory settings.

The piperazine ring is a feature of several established anticancer agents, and novel piperazine derivatives are continuously being evaluated for their cytotoxic potential against cancer cells. nih.gov

Studies on phenylsulfonylpiperazine derivatives have shown promising cytotoxic activity, particularly against luminal breast cancer cell lines like MCF7. mdpi.com One derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as a potent and selective agent against MCF7 cells. mdpi.com Similarly, N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated significant antiproliferative effects against a panel of human cancer cell lines, with some compounds showing activity in the submicromolar range. nih.gov Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives also reported good activity against several human cancer cell lines.

The table below summarizes the cytotoxic activities of various piperazine derivatives from selected studies.

Compound Class/Derivative Cancer Cell Line Activity Metric Value (µM) Reference
Phenylsulfonylpiperazine Derivative (Cpd 3) MCF7 (Breast) IC50 4.48 mdpi.com
N-Ethyl-Piperazinyl Amide (Cpd 4) Multiple Lines GI50 0.70–0.99 nih.gov
7-piperazinethylchrysin (7-PEC) HCT-116 (Colon) IC50 1.5 nih.gov
Novel Piperazine Derivative Multiple Lines GI50 0.06–0.16 researchgate.net
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) U937 (Leukemia) Apoptotic Max 12.8 e-century.us
Ciprofloxacin Derivative (4-DMOCP) K562 (Leukemia) IC50 19.56 researchgate.net
Ciprofloxacin Derivative (4-DMOCP) KG1-a (Leukemia) IC50 22.13 researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

No dedicated studies were identified that performed extensive quantum chemical calculations on 1-(2-(Methylsulfonyl)ethyl)piperazine. Such studies would be essential for understanding the molecule's fundamental properties.

There is no published research detailing the optimization of the molecular geometry of this compound using DFT methods. This type of analysis is crucial for determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity, electronic properties, and kinetic stability. Searches for these specific calculations and derived reactivity descriptors (such as electronegativity, hardness, and softness) for this compound yielded no specific results.

Analyses using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) are critical for providing a detailed understanding of the electronic structure, charge distribution, and the nature of chemical bonds within a molecule. No publications were found that applied these analyses to this compound.

A thorough investigation of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that this compound can form is absent from the current body of scientific literature. This information is vital for predicting its behavior in condensed phases and its potential interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Binding Prediction

While the piperazine (B1678402) scaffold is common in medicinal chemistry, specific molecular docking studies for this compound are not publicly available.

There are no published reports on the use of molecular docking simulations to predict the binding poses and interaction energies of this compound with any specific biological target. Such studies are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein.

Elucidation of Specific Amino Acid Interactions within Binding Sites

Computational docking and molecular dynamics simulations are pivotal in elucidating the precise interactions between a ligand and its biological target. For derivatives and analogs of this compound, these studies have identified key amino acid residues and interaction patterns that govern binding affinity and specificity.

Molecular docking studies on various sulfonylpiperazine derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions. The sulfonyl group (SO₂) is a key pharmacophoric feature, with its oxygen atoms frequently acting as hydrogen bond acceptors. These oxygens can form crucial interactions with the backbones or side chains of amino acid residues within a protein's binding pocket. nih.gov For instance, in studies of sulfonamides binding to FKBP12, the sulfonyl oxygens were observed to form a network of S=O···HC interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

In a study on piperazine-citral sulfonyl derivatives, in silico docking against a protein from Methicillin-resistant Staphylococcus aureus (MRSA) was performed to confirm biocidal properties. nih.gov Similarly, docking of methanesulfonyl-piperazine-based dithiocarbamates into the catalytic site of phosphodiesterase 10A (PDE10A) revealed that the most potent compound formed stabilizing hydrogen bonds with residues TYR683, TYR514, and SER667. nih.gov

Furthermore, induced-fit docking of piperazine sulfonamides into the dipeptidyl peptidase-IV (DPP-IV) enzyme suggested that these compounds occupy the binding domain and form hydrogen bonds with a range of residues, including R125, E205, E206, F357, K554, W629, Y631, Y662, and R669. nih.gov The piperazine ring itself, depending on its protonation state, can act as a hydrogen bond donor or participate in cation-π interactions with aromatic residues. In some contexts, the piperazine moiety has been shown to bind within lysine-binding pockets of certain proteins. researchgate.net

The table below summarizes representative amino acid interactions predicted by computational modeling for analogous sulfonylpiperazine structures.

Target Protein/ClassInteracting Amino Acid ResiduesType of InteractionReference
Phosphodiesterase 10A (PDE10A)TYR683, TYR514, SER667Hydrogen Bonding nih.gov
Dipeptidyl Peptidase-IV (DPP-IV)R125, E205, E206, Y662Hydrogen Bonding nih.gov
FK506 Binding Protein 12 (FKBP12)Tyr26, Phe36, Tyr82, Phe99S=O···HC Interactions nih.gov
α-Amylase(Not specified)(Not specified) researchgate.net
Topoisomerase IIAspartic Acid (Asp)Hydrogen Bonding nih.gov

These computational predictions offer a detailed map of the binding landscape, guiding the rational design of new derivatives with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Computational methods are instrumental in establishing robust Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound and its analogs, these approaches have been vital for identifying key structural motifs that drive potency and selectivity.

In Silico Design and Virtual Screening of Analogs

In silico design and virtual screening (VS) represent a cost-effective and rapid strategy to explore vast chemical spaces and identify promising new drug candidates. nih.gov This process typically begins with a lead compound, such as a sulfonylpiperazine scaffold, which is then used to screen large virtual libraries of compounds for potential "hits" with desirable binding characteristics. nih.gov

The virtual screening workflow often involves several stages. Initially, large compound databases are filtered based on physicochemical properties to ensure "drug-likeness." nih.gov Subsequently, high-throughput molecular docking is used to predict the binding modes and affinities of the remaining compounds against a specific biological target. researchgate.net For instance, a multi-step virtual screening protocol was successfully used to identify novel inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), resulting in the discovery of promising piperazine-containing chemotypes. proquest.com Hits from these screens are then typically subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses and refine the understanding of ligand-receptor interactions.

This approach allows for the rational design of focused libraries of analogs. By analyzing the predicted binding modes of initial hits, medicinal chemists can introduce targeted modifications to the lead structure to enhance interactions with specific residues in the binding pocket, thereby improving potency and selectivity. This iterative cycle of computational prediction and synthetic chemistry is a cornerstone of modern drug discovery.

Correlation of Structural Features with Observed Biological Potency

Computational SAR studies systematically analyze how modifications to a chemical scaffold influence its biological activity. For sulfonylpiperazine analogs, these studies have revealed critical relationships between structural features and potency.

One key area of investigation has been the substitution pattern on aromatic rings within the molecule. For example, in a series of piperazine sulfonamides designed as DPP-IV inhibitors, it was found that the presence of electron-withdrawing groups, such as chlorine (Cl), on the phenylsulfonyl moiety enhanced inhibitory activity compared to electron-donating groups like methyl (CH₃). nih.govnih.gov The position of the substituent is also crucial; studies have shown that meta-substitution on the phenyl ring can be disfavored compared to ortho or para positions. nih.gov

In a study of sulfonylpiperazine analogs as modulators of human neuronal nicotinic receptors (nAChRs), the position of fluorine substitution on the sulfonyl portion was found to significantly affect selectivity. An ortho-fluorophenyl group conferred selectivity for the Hα4β2 nAChR subtype, whereas a para-fluorobenzene showed no preference. Conversely, the addition of more hydrophilic substitutions, such as a pyrazole (B372694) moiety, led to a decrease in activity, suggesting that hydrophobic interactions are important for binding.

The table below illustrates some of these computationally-derived SAR findings for sulfonylpiperazine analogs.

Structural ModificationEffect on Biological PotencyTarget/AssayReference
Addition of electron-withdrawing groups (e.g., Cl, F) to phenylsulfonyl ringIncreased potencyDPP-IV Inhibition nih.gov
Addition of electron-donating groups (e.g., CH₃) to phenylsulfonyl ringDecreased potencyDPP-IV Inhibition nih.gov
meta-substitution on phenyl ringDisfavored/Reduced potencyDPP-IV Inhibition nih.gov
ortho- vs. para-Fluorine on phenylsulfonyl ringAlters receptor subtype selectivitynAChR Modulation
Addition of hydrophilic groups (e.g., pyrazole)Decreased potencynAChR Modulation

These correlations provide a predictive framework for designing next-generation analogs with optimized biological activity.

Modeling of Physicochemical Parameters Relevant to Biological Systems

Acid-Base Equilibria and Protonation States of the Piperazine Moiety

The piperazine ring is a common feature in many pharmaceuticals, in part because its basic nitrogen atoms can be protonated, which can enhance aqueous solubility. nih.gov The protonation state of the piperazine moiety in this compound is critical as it influences solubility, permeability, and the ability to form ionic interactions within a biological binding site. nih.gov

Computational methods, often using quantum chemical or empirical approaches, can accurately predict the ionization constant (pKa) of the piperazine nitrogens. nih.gov The pKa determines the extent of protonation at a given pH. For piperazine itself, the two nitrogen atoms have distinct pKa values. In substituted piperazines like the title compound, the basicity of each nitrogen is heavily influenced by the nature of its substituent.

The methylsulfonyl-ethyl group is an electron-withdrawing group, which is expected to decrease the basicity (lower the pKa) of the nitrogen atom to which it is attached (N1). The other nitrogen (N4) is unsubstituted in the parent piperazine but would be attached to the rest of a larger molecule in a derivative. Its basicity is affected by its own substituent. For instance, linking a piperazine ring via an amide bond can lower the pKa value by approximately one unit compared to a simple alkyl substitution. This has significant consequences for the molecule's charge at physiological pH (typically around 7.4). A lower pKa means the compound will be less protonated and thus less positively charged at this pH. Computational studies have shown that the percentage of protonated species for various piperazine-containing linkers can range from near zero to almost 100% at pH 7.5, depending on the chemical environment of the nitrogen atoms.

Mechanistic Elucidation and Probing of Biochemical Pathways

Investigation of Compound Influence on Metabolic Fluxes

However, research on other piperazine (B1678402) derivatives has shown that they can interact with metabolic enzymes, such as cytochrome P450 isoenzymes, which are crucial for the metabolism of a wide range of substances. While this does not directly describe an impact on metabolic flux, it underscores the potential for piperazine-containing molecules to engage with metabolic systems.

Impact on Key Cellular Signaling Cascades and Biochemical Pathways

Derivatives of sulfonylpiperazine have been identified as potent inhibitors of specific and crucial biochemical pathways in various organisms. These findings highlight the potential for this class of compounds to modulate cellular functions.

One significant area of research has been in the development of novel antibiotics targeting Gram-negative bacteria. A class of sulfonylpiperazine compounds has been shown to inhibit LpxH, an essential enzyme in the biosynthesis of lipid A. nih.gov Lipid A is a critical component of the outer membrane of these bacteria. nih.gov The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to antibacterial effects. nih.gov Structure-activity relationship (SAR) studies have helped to identify the key pharmacophore of these LpxH inhibitors, with certain analogs showing enhanced potency in enzymatic assays. nih.gov

Another area of investigation is in the development of antimalarial agents. Certain sulfonylpiperazine compounds have been found to prevent the invasion of red blood cells by the malaria parasite, Plasmodium falciparum. nih.gov The mechanism of action involves the disruption of the dynamics between actin-1 and profilin, which are essential proteins for the parasite's motility and invasion machinery. nih.gov This interference with actin polymerisation presents a novel target for antimalarial drug development. nih.gov

In the context of cancer research, 1-benzhydryl-sulfonyl-piperazine derivatives have demonstrated the ability to inhibit tumor growth and angiogenesis in vivo. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor survival and metastasis, and its inhibition is a key therapeutic strategy. nih.gov While the precise signaling cascades were not fully elucidated in the initial study, the suppression of blood vessel formation points to an interaction with pro-angiogenic signaling pathways. nih.gov Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated for their potential to target carbonic anhydrase IX (CAIX), an enzyme overexpressed in many cancers and involved in pH regulation and tumor progression. mdpi.com

The table below summarizes the observed impacts of various sulfonylpiperazine derivatives on specific biochemical pathways.

Compound ClassTarget Pathway/ProcessOrganism/SystemObserved Impact
Sulfonyl piperazine analogsLipid A Biosynthesis (LpxH)Gram-negative bacteriaInhibition of bacterial viability nih.gov
Sulfonylpiperazine compoundsActin-1/Profilin DynamicsPlasmodium falciparumInhibition of red blood cell invasion nih.gov
1-Benzhydryl-sulfonyl-piperazine derivativesTumor AngiogenesisMouse Ehrlich Ascites TumorSuppression of blood vessel formation nih.gov
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)Cancer cellsPotential targeting of a key enzyme in tumor progression mdpi.com

Use as Chemical Probes for Pathway Component Identification

The specificity of action of certain sulfonylpiperazine derivatives makes them valuable tools as chemical probes for identifying and studying components of biochemical pathways.

In the study of antimalarial sulfonylpiperazines, resistance to a lead compound, MMV020291, was induced in P. falciparum. nih.gov Whole-genome sequencing of the resistant parasites revealed mutations in two specific genes: profilin and actin-1. nih.gov This finding was crucial as it not only confirmed the compound's mechanism of action but also solidified the role of these proteins as the compound's direct or indirect targets. This use of a sulfonylpiperazine derivative as a chemical probe was instrumental in dissecting the parasite's invasion pathway. nih.gov

Similarly, the synthesis and biochemical evaluation of a series of sulfonylpiperazine analogs against the LpxH enzyme have helped to establish a preliminary structure-activity relationship (SAR). nih.gov This systematic approach, where parts of the molecule are altered to observe changes in activity, effectively uses the compounds as probes to map the binding site and understand the inhibitory mechanism of a key bacterial enzyme. nih.gov

Furthermore, certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been designed with fluorescent properties. mdpi.com This intrinsic fluorescence allows for their use in cellular imaging, enabling researchers to visualize their distribution within cells. mdpi.com Such compounds can act as probes to track cellular uptake and localization, which is a critical aspect of understanding how they interact with cellular components and pathways. mdpi.com

The table below details instances where sulfonylpiperazine derivatives have been used as chemical probes.

Compound/DerivativeApplicationFinding
MMV020291 (a sulfonylpiperazine)Resistance studies in P. falciparumIdentified profilin and actin-1 as key components in the compound's mode of action nih.gov
Sulfonyl piperazine LpxH inhibitorsStructure-Activity Relationship (SAR) studiesElucidated the pharmacophore for LpxH inhibition nih.gov
Fluorescent 1,8-naphthalimide-arylsulfonyl derivativesCellular ImagingVisualized compound distribution within cells, indicating good membrane permeability mdpi.com

Future Research Directions and Advanced Research Applications

Development of the Compound and its Analogs as Targeted Molecular Probes

The development of targeted molecular probes is a cornerstone of modern chemical biology and diagnostic research. These probes are instrumental in visualizing and quantifying biological targets in real-time. The scaffold of 1-(2-(Methylsulfonyl)ethyl)piperazine is well-suited for modification into such probes.

Future research could focus on conjugating fluorophores or other reporter molecules to the piperazine (B1678402) ring. The secondary amine on the piperazine provides a convenient site for chemical modification without altering the core methylsulfonyl ethyl moiety, which may be crucial for target binding. For instance, derivatives could be synthesized to incorporate environmentally sensitive dyes, whose fluorescence properties change upon binding to a specific protein or entering a unique microenvironment, such as a tumor. mdpi.com

Another avenue involves radiolabeling for applications in positron emission tomography (PET) imaging. Analogs could be designed for labeling with isotopes like Carbon-14. ewha.ac.kr The development of such probes would enable non-invasive studies of drug distribution and target engagement in vivo. The design strategy would leverage principles from other targeted agents, where specific moieties are added to direct the molecule to a particular biological target, such as a receptor or enzyme active site. mdpi.comresearchgate.net

Table 1: Hypothetical Molecular Probes Based on this compound

Probe Type Proposed Modification Potential Application Research Rationale
Fluorescent Probe Conjugation of a naphthalimide dye to the piperazine N-1 position. Cellular imaging of target protein localization. Naphthalimides are well-known fluorophores used in biological imaging. nih.gov
PET Imaging Agent Synthesis of an analog with a site for chelation of a metallic radioisotope. In vivo tumor imaging and pharmacokinetic studies. The piperazine scaffold can be modified to include chelating agents for radiometals.

Exploration of Structure-Activity Relationships in Underexplored Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. researchgate.net For this compound, SAR exploration is essential to unlock its therapeutic potential. The piperazine ring is a versatile scaffold found in drugs with a wide range of activities, including anticancer, antidepressant, and antimicrobial effects. tandfonline.comresearchgate.net

Future SAR studies would involve the systematic modification of the this compound structure. Key areas for modification include:

The Methylsulfonyl Group: Altering the alkyl group on the sulfone (e.g., to ethyl, propyl) or replacing the sulfone with other electron-withdrawing groups (e.g., sulfoxide, sulfonamide) to probe the importance of its hydrogen bonding capacity and electronic properties.

The Ethyl Linker: Varying the length of the two-carbon chain to understand spatial requirements for target binding.

The Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring, a strategy that has recently gained traction for creating structural diversity. mdpi.comresearchgate.net

The N-1 Nitrogen: Derivatizing the second nitrogen of the piperazine with various aryl, alkyl, or acyl groups to explore new interactions with biological targets. mdpi.com

These analogs would be screened against a diverse panel of biological targets, particularly in areas where piperazine derivatives have shown promise but are underexplored, such as specific subtypes of kinases, G-protein coupled receptors, or ion channels. mdpi.com

Table 2: Proposed SAR Study for this compound Analogs

Analog Series Modification Site Rationale Potential Biological Target Class
A Methyl of the sulfonyl group Modulate steric bulk and electronics. Protein Kinases
B Ethyl linker Optimize distance and orientation to target. Serotonin Receptors
C N-1 position of piperazine Introduce diverse pharmacophoric groups. Fatty Acid Amide Hydrolase (FAAH) nih.gov

Advancements in Synthesis for Novel this compound Analogs

The synthesis of structurally diverse piperazine derivatives is critical for successful drug discovery campaigns. While classical methods for piperazine synthesis exist, they often limit the types of accessible analogs. nih.gov Recent breakthroughs in synthetic organic chemistry offer powerful new tools for creating novel derivatives of this compound.

Key advanced synthetic strategies that could be applied include:

Photoredox Catalysis: This method enables the direct C-H functionalization of the piperazine ring, allowing for the introduction of aryl or alkyl groups at carbon positions, which is difficult to achieve with traditional methods. mdpi.comresearchgate.net This would provide access to a previously unexplored chemical space.

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can improve reaction efficiency, safety, and scalability. This would be particularly useful for producing a library of analogs for high-throughput screening. nih.gov

One-Pot Procedures: The development of one-pot reactions starting from simple precursors can streamline the synthesis of monosubstituted piperazines, making the process more efficient and sustainable by reducing intermediate purification steps. nih.gov

Asymmetric Synthesis: For analogs with stereocenters on the piperazine ring, developing asymmetric synthetic routes is crucial to access single enantiomers, as different stereoisomers often have distinct biological activities and properties. rsc.org

Table 3: Comparison of Synthetic Strategies for Piperazine Analogs

Synthetic Method Advantages Application to this compound Analogs Reference
Classical Synthesis Well-established, readily available starting materials. Synthesis of simple N-1 substituted analogs. mdpi.com
Photoredox C-H Functionalization Access to novel C-substituted piperazines, mild conditions. Creation of analogs with substituents directly on the piperazine carbon backbone. mdpi.comresearchgate.net
Microwave-Assisted Flow Synthesis Rapid reaction times, high efficiency, scalability. Rapid library synthesis for SAR studies. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its future analogs, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of a compound's mechanism of action. nih.govnih.gov

A future research workflow could involve treating a relevant cell model (e.g., a cancer cell line) with the compound and then applying a suite of omics analyses.

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound (e.g., apoptosis, cell cycle, stress response). mdpi.com

Proteomics: Using mass spectrometry, this would identify changes in protein expression and post-translational modifications, helping to pinpoint direct protein targets and downstream effects. nih.gov

Metabolomics: This analysis would measure changes in small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism. nih.gov

By integrating these datasets, researchers can build detailed models of the compound's interaction with the biological system. medrxiv.org This multi-omics approach moves beyond a "one-drug, one-target" paradigm and embraces the complexity of pharmacology, potentially uncovering novel mechanisms, identifying biomarkers of response, and elucidating polypharmacological effects. nih.gov

Table 4: Hypothetical Multi-Omics Workflow for this compound

Omics Layer Technique Information Gained Potential Findings
Transcriptomics RNA-Sequencing Changes in gene expression. Identification of perturbed signaling pathways (e.g., NF-κB, p53).
Proteomics Mass Spectrometry Changes in protein abundance and phosphorylation. Identification of direct binding targets and affected kinases.
Metabolomics LC-MS/GC-MS Changes in cellular metabolite levels. Alterations in energy metabolism or lipid synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-(2-(Methylsulfonyl)ethyl)piperazine derivatives?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions, starting with piperazine and sulfonyl-containing precursors. For example, introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine). Purification often employs recrystallization or column chromatography, followed by characterization using elemental analysis, IR, NMR, and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer: X-ray diffraction (XRD) provides crystal packing details, while Hirshfeld surface analysis identifies intermolecular interactions. Spectroscopic methods (e.g., 1^1H/13^13C NMR) verify substituent placement, and IR confirms functional groups. Mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound derivatives for specific therapeutic targets?

  • Answer: Structural modifications, such as altering the sulfonyl group's electronic properties or introducing beta-cyclodextrin complexes, can enhance solubility and reduce toxicity. In vitro assays (e.g., antiplatelet aggregation tests) and in vivo models (e.g., infiltration anesthesia in rodents) guide optimization. Comparative studies with unmodified piperazine derivatives help identify activity trends .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

  • Answer: Validate computational models (e.g., molecular docking or QSAR) by cross-referencing with experimental IC50_{50} values. Assess parameters like solvent effects, protonation states, or protein flexibility. For example, antiplatelet activity predicted via computational analysis may require validation using platelet-rich plasma assays .

Q. How do computational methods like DFT and QSAR aid in understanding the electronic and pharmacological properties of this compound?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity, while Natural Bond Orbital (NBO) analysis reveals charge transfer. QSAR models correlate substituent hydrophobicity or steric bulk with renin inhibition potency, guiding targeted synthesis .

Q. What structural features of this compound contribute to dual pharmacological activities (e.g., antiplatelet vs. local anesthetic)?

  • Answer: The methylsulfonyl group enhances electron-withdrawing effects, potentially stabilizing receptor interactions. Antiplatelet activity may arise from aromatic π-stacking (e.g., with platelet ADP receptors), while local anesthesia could involve sodium channel blockade via lipophilic side chains .

Q. How can thermal stability be assessed for inclusion complexes involving this compound?

  • Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. Crystal packing efficiency, influenced by hydrogen bonding (e.g., N-H···O interactions), correlates with stability .

Q. What experimental approaches evaluate enantiomeric effects on biological activity?

  • Answer: Chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers. Circular dichroism (CD) confirms absolute configuration. In vivo assays (e.g., analgesia models) compare efficacy between enantiomers, as seen in studies of piperazine-based calcium channel blockers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.